Dinoprostone - 22230-04-2

Dinoprostone

Catalog Number: EVT-10893600
CAS Number: 22230-04-2
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prostaglandin E2 is prostaglandin F2alpha in which the hydroxy group at position 9 has been oxidised to the corresponding ketone. Prostaglandin E2 is the most common and most biologically potent of mammalian prostaglandins. It has a role as an oxytocic, a human metabolite and a mouse metabolite. It is a conjugate acid of a prostaglandin E2(1-).
Dinoprostone is a naturally occurring prostaglandin E2 (PGE2). It has important effects in labour. It also stimulates osteoblasts to release factors which stimualtes bone resorption by osteoclasts. As a prescription drug it is used as a vaginal suppository, to prepare the cervix for labour and to induce labour.
Dinoprostone is a Prostaglandin Analog.
Dinoprostone is a natural product found in Populus balsamifera, Populus candicans, and other organisms with data available.
Dinoprostone is a synthetic prostaglandin E2 (PGE2) analogue with smooth muscle contraction inducing property. It has been suggested that PGE2 regulates the intracellular levels of cyclic 3, 5-adenosine monophosphate (cAMP) by activating adenylate cyclase and thereby increases cellular membrane calcium ion transport. By acting directly on the myometrium, dinoprostone induces uterine and gastrointestinal smooth muscle contractions.
Prostaglandin E2 is a prostaglandin with 2 double bonds that is generated by the action of prostaglandin E synthases on prostaglandin H2. Prostaglandin E2 is a mediator of active inflammation, and has important biologic effects including potent vasodilation, smooth muscle relaxation, stimulation of osteoclast-dependent bone resorption and induction of both pain and fever. It is also used as a vaginal suppository during labor to soften the cervix and promote uterine contractions.
Prostaglandin E is a family comprised of three naturally occurring prostaglandins that are involved in the regulation of many biological functions including vasodilation, inflammation and smooth muscle cell contractility.
The most common and most biologically active of the mammalian prostaglandins. It exhibits most biological activities characteristic of prostaglandins and has been used extensively as an oxytocic agent. The compound also displays a protective effect on the intestinal mucosa.
Source

Dinoprostone is synthesized endogenously in the human body, particularly in the endometrium and other tissues. It is produced from arachidonic acid through the action of cyclooxygenase enzymes. In pharmaceutical applications, dinoprostone can be obtained through synthetic methods or extracted from biological sources.

Classification

Dinoprostone belongs to the class of organic compounds known as eicosanoids, specifically categorized under prostaglandins. Its chemical structure is characterized by a 20-carbon skeleton with multiple functional groups, including hydroxyl and carboxylic acid groups.

Synthesis Analysis

Methods of Synthesis

The synthesis of dinoprostone can be achieved through various chemical pathways. One notable method involves the oxidation of prostaglandin F2α (PGF2α) to produce dinoprostone. This process typically utilizes reagents such as pyridine sulfur trioxide in dimethyl sulfoxide under controlled temperatures.

Technical Details:

  1. Reagents: Pyridine sulfur trioxide, dimethyl sulfoxide, triethylamine.
  2. Reaction Conditions: The reaction is conducted at temperatures between 20-25°C with nitrogen protection to prevent oxidation.
  3. Procedure: PGF2α is dissolved with triethylamine, followed by the slow addition of pyridine sulfur trioxide solution while stirring continuously.
  4. Purification: The product is purified through column chromatography and crystallization techniques.

A green synthesis method has also been developed that emphasizes environmental safety and efficiency, utilizing citric acid for hydrolysis and deprotection steps after oxidation .

Molecular Structure Analysis

Structure and Data

The molecular formula of dinoprostone is C20H32O5C_{20}H_{32}O_{5}, with a molecular weight of approximately 352.5 g/mol. The structural representation includes several functional groups that contribute to its biological activity:

  • Functional Groups: Hydroxyl (-OH) groups at positions 11 and 15, and a carboxylic acid (-COOH) group.
  • Melting Point: Dinoprostone has a melting point range of 64° to 71°C .

The structural formula can be represented as follows:

Dinoprostone  5Z 11 13E 15S 11 15 Dihydroxy 9 oxo prosta 5 13 dien 1 oic acid\text{Dinoprostone }\text{ 5Z 11 13E 15S 11 15 Dihydroxy 9 oxo prosta 5 13 dien 1 oic acid}
Chemical Reactions Analysis

Reactions and Technical Details

Dinoprostone participates in various biochemical reactions within the body. Its primary action involves binding to specific receptors (EP receptors) on target cells to exert its effects.

Key Reactions:

  1. Receptor Binding: Dinoprostone acts as an agonist for several types of prostaglandin E receptors (EP1, EP2, EP3, EP4), leading to increased intracellular signaling pathways.
  2. Metabolism: The compound undergoes rapid metabolism primarily in local tissues via enzymes such as 15-hydroxyprostaglandin dehydrogenase, resulting in a half-life of approximately 2.5 to 5 minutes .
Mechanism of Action

Process and Data

The mechanism through which dinoprostone exerts its effects involves several key processes:

  1. Uterine Contraction: Dinoprostone stimulates the smooth muscle cells of the uterus via EP receptors, leading to increased contractions necessary for labor induction.
  2. Cervical Ripening: It promotes cervical softening and dilation by enhancing collagenase activity and altering collagen structure within cervical tissues.
  3. Vasodilation: Dinoprostone also induces vasodilation through its action on vascular smooth muscle cells, contributing to increased blood flow during labor.

These actions are critical for its therapeutic use in obstetrics and gynecology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in ethanol and slightly soluble in water (approximately 130 mg/100 mL) .
  • Melting Point: 64° to 71°C.

Chemical Properties

  • LogP (Partition Coefficient): Approximately 2.8, indicating moderate lipophilicity.
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5 .

These properties influence dinoprostone's pharmacokinetics and bioavailability during medical applications.

Applications

Scientific Uses

Dinoprostone has several important applications in medicine:

  1. Labor Induction: Used clinically to induce labor at term or for medical termination of pregnancy.
  2. Cervical Ripening Agent: Administered prior to surgical procedures requiring cervical dilation.
  3. Management of Gestational Trophoblastic Disease: Used in treating nonmetastatic forms of this condition due to its ability to induce uterine contractions .
Introduction to Dinoprostone in Biomedical Research

Historical Context of Prostaglandin E₂ Discovery and Therapeutic Adoption

The isolation and characterization of prostaglandins began in the 1930s when Ulf von Euler identified lipid-soluble mediators in seminal fluid capable of modulating smooth muscle contraction and vascular tone. Prostaglandin E₂ was first isolated in 1957 by Sune Bergström, who later elucidated its arachidonic acid-derived biochemical structure. This foundational work, recognized by the 1982 Nobel Prize in Physiology or Medicine (shared with Bengt Samuelsson and John Vane), enabled the synthesis of dinoprostone for therapeutic use [6] [9].

Initial clinical investigations focused on dinoprostone’s uterotonic properties. By the late 1960s, researchers demonstrated its efficacy in mid-trimester abortion induction and evacuation of missed abortions, replacing less effective mechanical methods. A landmark 1989 study of 85 patients confirmed dinoprostone suppositories achieved 93% successful abortion within 24 hours, validating its reliability for uterine evacuation [6]. Concurrently, studies established its role in cervical ripening for labor induction, leading to FDA approval for obstetric use in 1977. The development of controlled-release vaginal inserts (e.g., Propess®) in the 1990s refined its pharmacokinetic profile, enabling sustained receptor engagement [9].

Table 1: Historical Milestones in Dinoprostone Research and Development

Year RangeKey AdvancementSignificance
1930-1950Initial isolation of prostaglandins from seminal fluidIdentification of lipid-soluble bioactive mediators
1957Isolation and structural definition of PGE₂Enabled targeted synthesis of dinoprostone
1960-1970sClinical validation for mid-trimester abortionProvided medical alternative to surgical evacuation
1977FDA approval for cervical ripening/labor inductionFormalized therapeutic use in obstetrics
1990sDevelopment of controlled-release vaginal insertsAchieved sustained receptor activation

Theoretical Frameworks: Prostaglandin Signaling in Reproductive Physiology

Dinoprostone exerts its effects through G-protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. Each receptor subtype activates distinct intracellular cascades:

  • EP1: Increases intracellular calcium via phospholipase C activation
  • EP2/EP4: Elevates cyclic adenosine monophosphate (cAMP) through Gαs coupling
  • EP3: Decreases cAMP via Gαi coupling [1] [4]

In cervical ripening, dinoprostone binding to EP2/EP4 receptors triggers collagenase (matrix metalloproteinase) secretion from cervical fibroblasts. This enzymatic activity degrades collagen fibrils, reducing tensile strength and facilitating effacement. Concurrently, it stimulates glycosaminoglycan remodeling and water imbibition, softening cervical tissue [1] [4].

Myometrial contraction involves dinoprostone binding to EP1 and EP3 receptors. EP1 activation increases intracellular calcium, promoting actin-myosin cross-bridge formation. EP3 potentiates this by sensitizing myocytes to endogenous oxytocin through cAMP inhibition. Crucially, receptor expression varies throughout gestation—EP3 dominates early pregnancy (maintaining quiescence), while EP1 upregulation at term facilitates contractions [1] [2]. Beyond reproduction, PGE₂ demonstrates immunomodulatory duality: it promotes inflammatory Th17 cell activation while suppressing T-cell proliferation and IL-2 production. This paradox underscores context-dependent signaling outcomes [1] [7].

Table 2: Molecular Pathways of Dinoprostone in Reproductive Tissues

Target TissueDominant ReceptorSignaling PathwayBiological Effect
CervixEP2/EP4cAMP ↑ → Protein kinase A activationCollagen degradation, hyaluronic acid synthesis
Myometrium (Contractility)EP1/EP3Calcium flux ↑ / cAMP ↓Enhanced calcium sensitivity, oxytocin potentiation
Corpus luteumEP2cAMP ↑ → Steroidogenic acute regulatory protein phosphorylationLuteolysis, progesterone withdrawal
Cumulus-oocyte complexEP2cAMP ↑ → RhoA/ROCK inhibitionExtracellular matrix disassembly for fertilization

Dinoprostone as a Model Compound for Studying Uterine Molecular Dynamics

Dinoprostone serves as a prototypical agonist for investigating spatiotemporal dynamics of prostaglandin signaling. In vitro models utilizing human myometrial strips demonstrate that pulsed dinoprostone exposure induces synchronous calcium oscillations resembling physiologic labor contractions. This contrasts with sustained oxytocin exposure, which causes tetanic contractions. Such models reveal how pulsatile EP receptor activation maintains contraction-repolarization cycles essential for placental perfusion [1] [10].

Molecular studies leverage dinoprostone to map receptor localization and density shifts. Immunohistochemical analyses show EP3 receptor downregulation and EP1 upregulation in term myometrium, explaining increased contractile sensitivity. Furthermore, dinoprostone exposure in cervical organoids induces transcriptomic shifts favoring COX-2, PTGES (PGE₂ synthase), and MMP-9 expression, creating a feed-forward loop that amplifies local prostaglandin synthesis [4].

Comparative delivery systems provide insights into receptor binding kinetics:

  • Vaginal suppositories (Prostin E₂®): Rapid release ideal for studying acute receptor saturation effects
  • Controlled-release inserts (Cervidil®): Sustained low-dose exposure mimicking physiologic signaling for analyzing receptor desensitization thresholds [3] [9]

Beyond reproduction, dinoprostone illuminates hematopoietic stem cell (HSC) regulation. Ex vivo HSC treatment with 16,16-dimethyl PGE₂ (a long-acting analog) enhances CXCR4 expression and β-catenin signaling, improving engraftment efficiency. Phase I trials confirm accelerated neutrophil recovery in cord blood transplants, underscoring conserved EP2/cAMP pathways across tissues [10]. In immunology, dinoprostone’s suppression of B-lymphocyte differentiation and antigen presentation via EP2/EP4 highlights its role in peripheral tolerance—a paradigm applicable to autoimmune disease research [4] [7].

Dinoprostone thus transcends its therapeutic label, providing a versatile molecular scaffold for probing GPCR signaling, tissue remodeling, and cell fate determination across physiological systems. Its well-characterized receptor specificities and modifiable pharmacokinetics make it indispensable for isolating pathway-specific effects in complex biological matrices.

Properties

CAS Number

22230-04-2

Product Name

Dinoprostone

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1

InChI Key

XEYBRNLFEZDVAW-ARSRFYASSA-N

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.